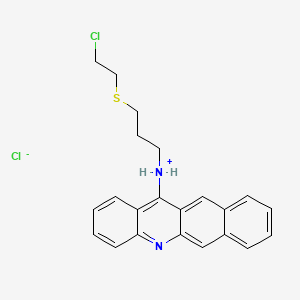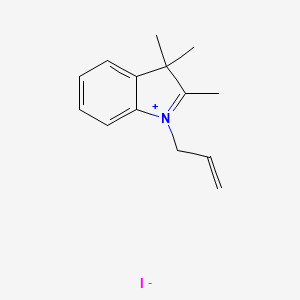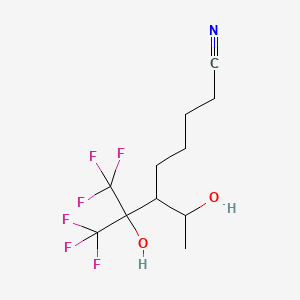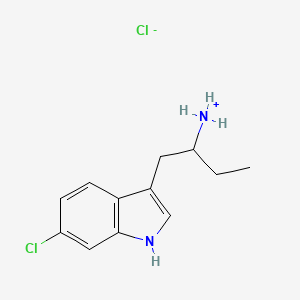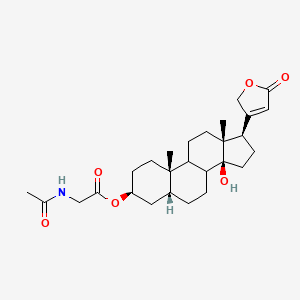
Digitoxigenin 3-acetylaminoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Digitoxigenin 3-acetylaminoacetate is a derivative of digitoxigenin, a cardenolide that is commonly found in the leaves of Digitalis species. Cardenolides are a class of steroidal glycosides known for their potent biological activities, particularly in the treatment of cardiac diseases. This compound is of interest due to its potential therapeutic applications and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of digitoxigenin 3-acetylaminoacetate typically involves the acetylation of digitoxigenin. One common method includes the reaction of digitoxigenin with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Digitoxigenin 3-acetylaminoacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as digitoxigenone.
Reduction: Formation of reduced derivatives like dihydrodigitoxigenin.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Digitoxigenin 3-acetylaminoacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its therapeutic potential in treating cardiac diseases and other conditions.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical studies.
Mecanismo De Acción
The mechanism of action of digitoxigenin 3-acetylaminoacetate involves its interaction with cellular targets such as the sodium-potassium ATPase enzyme. By inhibiting this enzyme, the compound can alter ion gradients across cell membranes, leading to various physiological effects. This mechanism is similar to that of other cardenolides, which are known to increase intracellular calcium levels and enhance cardiac contractility.
Comparación Con Compuestos Similares
Similar Compounds
Digitoxin: Another cardenolide with similar biological activity but different pharmacokinetic properties.
Digoxin: A widely used cardiac glycoside with a shorter half-life compared to digitoxin.
Ouabain: A cardenolide with potent inhibitory effects on the sodium-potassium ATPase enzyme.
Uniqueness
Digitoxigenin 3-acetylaminoacetate is unique due to its specific acetylamino modification, which can influence its pharmacological properties and interactions with biological targets. This modification may enhance its stability, bioavailability, or specificity compared to other cardenolides.
Propiedades
Número CAS |
42716-84-7 |
|---|---|
Fórmula molecular |
C27H39NO6 |
Peso molecular |
473.6 g/mol |
Nombre IUPAC |
[(3S,5R,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-acetamidoacetate |
InChI |
InChI=1S/C27H39NO6/c1-16(29)28-14-24(31)34-19-6-9-25(2)18(13-19)4-5-22-21(25)7-10-26(3)20(8-11-27(22,26)32)17-12-23(30)33-15-17/h12,18-22,32H,4-11,13-15H2,1-3H3,(H,28,29)/t18-,19+,20-,21?,22?,25+,26-,27+/m1/s1 |
Clave InChI |
KQQSYNFZOHWYHT-VHNHFDOCSA-N |
SMILES isomérico |
CC(=O)NCC(=O)O[C@H]1CC[C@]2([C@@H](C1)CCC3C2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)C |
SMILES canónico |
CC(=O)NCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-1-methyl-3-[4-(phenylmethyl)-1-piperazinyl]-1H-indazole](/img/structure/B15342280.png)
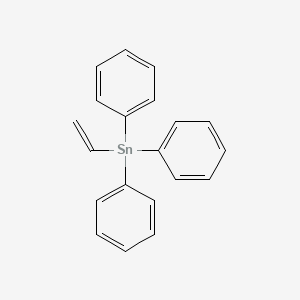


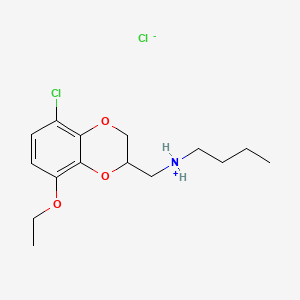
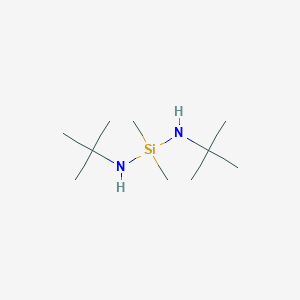
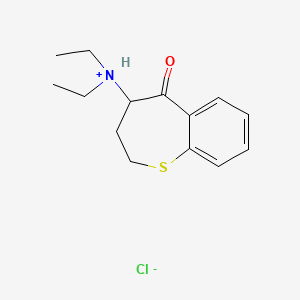
![4-(4-methoxyphenoxy)butyl-[2-[2-[4-(4-methoxyphenoxy)butylazaniumyl]ethyldisulfanyl]ethyl]azanium;dichloride](/img/structure/B15342320.png)
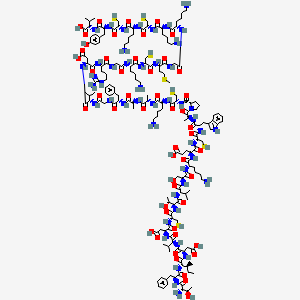
![2-(4-bromophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one](/img/structure/B15342337.png)
